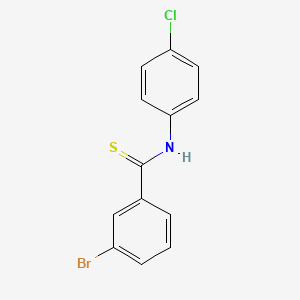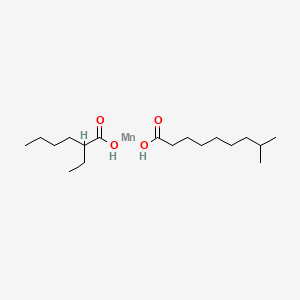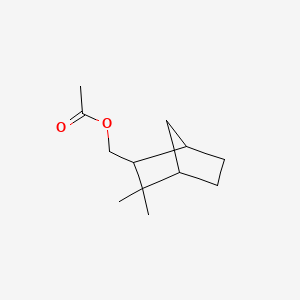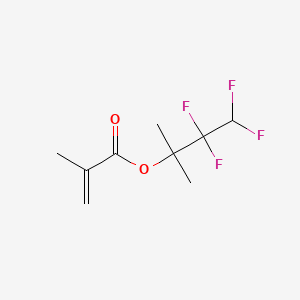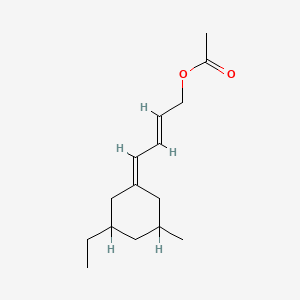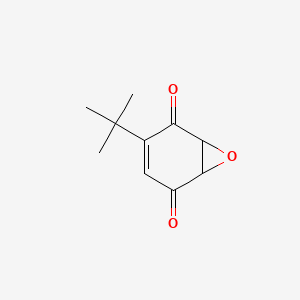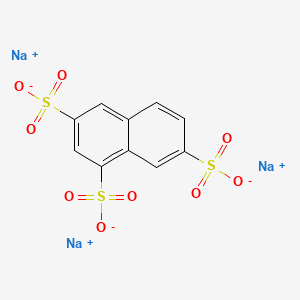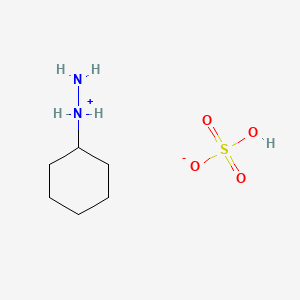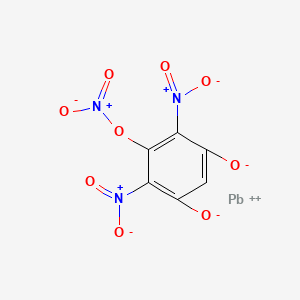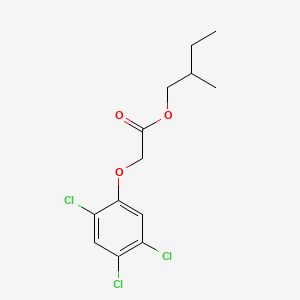
2-Methylbutyl (2,4,5-trichlorophenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylbutyl (2,4,5-trichlorophenoxy)acetate is an organic compound with the molecular formula C13H15Cl3O3. It is a derivative of phenoxyacetic acid and is characterized by the presence of three chlorine atoms on the phenyl ring. This compound is known for its applications in various fields, including agriculture and chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbutyl (2,4,5-trichlorophenoxy)acetate typically involves the esterification of 2,4,5-trichlorophenoxyacetic acid with 2-methylbutanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylbutyl (2,4,5-trichlorophenoxy)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 2,4,5-trichlorophenoxyacetic acid and 2-methylbutanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and alcohols.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products Formed
Hydrolysis: 2,4,5-trichlorophenoxyacetic acid and 2-methylbutanol.
Oxidation: Corresponding carboxylic acids and alcohols.
Substitution: Various substituted phenoxyacetic acid derivatives.
Applications De Recherche Scientifique
2-Methylbutyl (2,4,5-trichlorophenoxy)acetate has several applications in scientific research:
Agriculture: Used as a herbicide to control broadleaf weeds.
Chemical Research: Employed as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on plant growth and development.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to other bioactive compounds.
Mécanisme D'action
The mechanism of action of 2-Methylbutyl (2,4,5-trichlorophenoxy)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. In plants, it mimics the action of natural auxins, leading to uncontrolled growth and eventual death of the plant. The compound’s effects are mediated through pathways involving auxin receptors and signal transduction mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenoxyacetic acid: Another phenoxyacetic acid derivative used as a herbicide.
2,4,5-Trichlorophenoxyacetic acid: The parent compound of 2-Methylbutyl (2,4,5-trichlorophenoxy)acetate.
Methyl 2,4,5-trichlorophenoxyacetate: A methyl ester derivative with similar herbicidal properties.
Uniqueness
This compound is unique due to its specific ester group, which imparts distinct physical and chemical properties. Its longer alkyl chain compared to other esters results in different solubility and volatility characteristics, making it suitable for specific applications in agriculture and research.
Propriétés
Numéro CAS |
97635-44-4 |
|---|---|
Formule moléculaire |
C13H15Cl3O3 |
Poids moléculaire |
325.6 g/mol |
Nom IUPAC |
2-methylbutyl 2-(2,4,5-trichlorophenoxy)acetate |
InChI |
InChI=1S/C13H15Cl3O3/c1-3-8(2)6-19-13(17)7-18-12-5-10(15)9(14)4-11(12)16/h4-5,8H,3,6-7H2,1-2H3 |
Clé InChI |
CEAIEBOCMZRRGC-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)COC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


